molecular formula C14H8BrFN2O2 B13609388 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide

Cat. No.: B13609388
M. Wt: 335.13 g/mol
InChI Key: LAOZCOWEHAOIET-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2. It is known for its applications in various fields of scientific research, particularly in the synthesis of other complex molecules. This compound is characterized by the presence of bromine, fluorine, and cyano groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide typically involves the reaction of 4-bromo-2-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups allows it to bind to active sites of enzymes or receptors, inhibiting their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzamide
  • 2-Cyano-5-fluorophenoxybenzamide
  • 4-Bromo-2-(2-cyano-4-fluorophenoxy)benzamide

Uniqueness

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

Molecular Formula

C14H8BrFN2O2

Molecular Weight

335.13 g/mol

IUPAC Name

4-bromo-2-(2-cyano-5-fluorophenoxy)benzamide

InChI

InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-12-6-10(16)3-1-8(12)7-17/h1-6H,(H2,18,19)

InChI Key

LAOZCOWEHAOIET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC2=C(C=CC(=C2)Br)C(=O)N)C#N

Origin of Product

United States

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